ORY-1001 (trans) is a small molecule inhibitor of the epigenetic enzyme LSD1. [, , ] LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). [, , ] This epigenetic modification plays a crucial role in regulating gene expression. [, ] By inhibiting LSD1, ORY-1001 (trans) modulates gene expression patterns, particularly those involved in cell differentiation and proliferation. [, , , ] This makes ORY-1001 (trans) a valuable tool in studying the role of LSD1 in various biological processes and its potential as a therapeutic target for diseases like cancer. [, , , , , , , ]
ORY-1001, also known as iadademstat, is a potent and selective inhibitor of lysine-specific demethylase 1 (KDM1A or LSD1), a key enzyme involved in the demethylation of histone proteins. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of various forms of acute leukemia and other cancers driven by epigenetic modifications. The compound operates by covalently binding to the KDM1A enzyme, thereby inhibiting its activity and leading to changes in gene expression associated with cell differentiation and proliferation .
ORY-1001 is classified as a small molecule inhibitor specifically targeting KDM1A. It has been derived from structure-activity relationship studies aimed at enhancing selectivity and potency against this enzyme while minimizing off-target effects . The compound is synthesized through advanced organic chemistry techniques that focus on modifying existing inhibitors to improve their efficacy and safety profiles.
The synthesis of ORY-1001 involves multi-step organic reactions, typically starting from commercially available precursors. The synthetic route includes:
The molecular structure of ORY-1001 can be described by its distinctive features that contribute to its function as a KDM1A inhibitor. Key structural elements include:
The three-dimensional structure can be analyzed using computational modeling techniques which predict binding modes and affinities based on molecular docking studies .
ORY-1001 primarily engages in covalent interactions with KDM1A, leading to irreversible inhibition. The reaction mechanism involves:
Studies have demonstrated that the inhibition leads to increased levels of dimethylated histone H3 at lysine 4 (H3K4me2), a marker associated with active transcription .
The mechanism of action for ORY-1001 involves several key steps:
Experimental data indicate that ORY-1001 effectively induces differentiation in acute myeloid leukemia (AML) cell lines, showcasing its potential as an anti-cancer agent .
ORY-1001 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into therapeutic agents .
ORY-1001 has several promising applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: